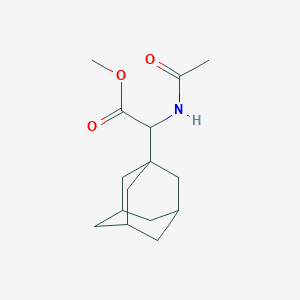
methyl (acetylamino)(1-adamantyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (acetylamino)(1-adamantyl)acetate, also known as MAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAA is a derivative of adamantane, a hydrocarbon molecule that has a unique cage-like structure. The synthesis method of MAA is complex, and it requires several steps to produce the final product. However, the compound's potential benefits make it worth the effort.
Mécanisme D'action
The exact mechanism of action of methyl (acetylamino)(1-adamantyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in viral replication and inflammatory processes. This compound has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of new viral particles from infected cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. This compound has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl (acetylamino)(1-adamantyl)acetate is its high potency, which makes it effective at low concentrations. This can be beneficial in reducing the amount of compound required for experiments, which can save time and resources. However, the complex synthesis method of this compound can be a limitation, as it requires specialized equipment and expertise. Additionally, the high potency of this compound can be a disadvantage in some experiments, as it may cause non-specific effects or toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on methyl (acetylamino)(1-adamantyl)acetate. One area of interest is the development of this compound-based antiviral drugs for the treatment of influenza and other viral infections. Another area of interest is the investigation of this compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other physiological systems.
Méthodes De Synthèse
The synthesis of methyl (acetylamino)(1-adamantyl)acetate involves several steps, starting with the reaction of adamantane with acetic anhydride to produce 1-acetyladamantane. The next step involves the reaction of 1-acetyladamantane with methylamine to produce N-methyl-1-(1-adamantyl)acetamide. Finally, the compound is treated with acetic anhydride to produce this compound. The entire process requires careful control of temperature and reaction conditions to ensure a high yield of the final product.
Applications De Recherche Scientifique
Methyl (acetylamino)(1-adamantyl)acetate has been the subject of numerous scientific studies, primarily due to its potential applications in drug discovery and development. One study found that this compound has potent antiviral activity against influenza A virus, making it a potential candidate for the treatment of influenza infections. Another study found that this compound has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
methyl 2-acetamido-2-(1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(17)16-13(14(18)19-2)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFUJKOZSWXFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


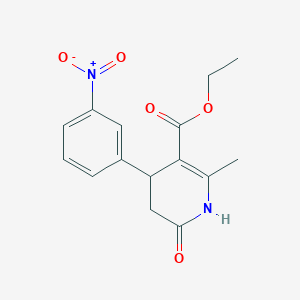
![4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5118797.png)
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5118804.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5118817.png)
![N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5118822.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)
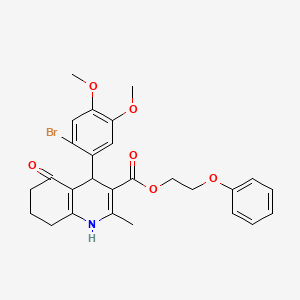

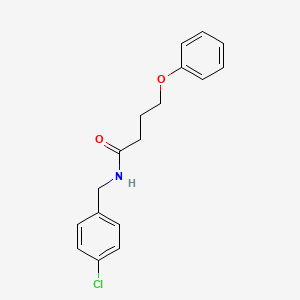
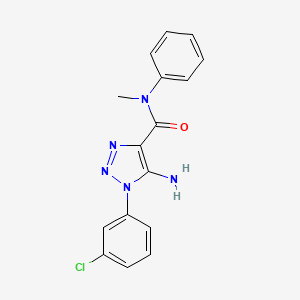
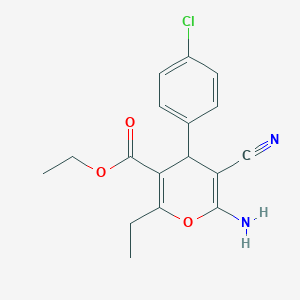

![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)